molecular formula C20H22ClNO4S2 B2457762 (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705273-13-7

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

货号: B2457762
CAS 编号: 1705273-13-7
分子量: 439.97
InChI 键: YYINOTNPSVWKDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H22ClNO4S2 and its molecular weight is 439.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, with the CAS number 1705273-13-7, is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a class of azabicyclic compounds that have shown promise in managing inflammatory responses and pain relief.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClNO4S2C_{20}H_{22}ClNO_{4}S_{2}, and its molecular weight is approximately 440.0 g/mol. The structural configuration includes a bicyclic framework that contributes to its biological activity.

PropertyValue
CAS Number 1705273-13-7
Molecular Formula C20H22ClNO4S2
Molecular Weight 440.0 g/mol

The primary biological activity of this compound involves the inhibition of NAAA, an enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs). By inhibiting this enzyme, the compound increases the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.

Inhibition Studies

Research indicates that compounds with a similar azabicyclo[3.2.1]octane core exhibit low nanomolar IC50 values against human NAAA, making them potent candidates for further development in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on various derivatives of azabicyclo[3.2.1]octane. The modifications in the sulfonamide groups significantly influence their inhibitory potency against NAAA.

Key Findings from SAR Analysis

  • Endo vs Exo Isomers : The endo isomers generally exhibit higher activity compared to their exo counterparts.
  • Substituent Effects : The presence and position of substituents on the phenyl rings affect the binding affinity and selectivity towards NAAA.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant inhibition of human NAAA with an IC50 value reported in the low nanomolar range (e.g., IC50 = 0.042 μM) .
    • Selectivity assays showed minimal inhibition towards other related enzymes such as FAAH and acid ceramidase, indicating a favorable selectivity profile .
  • In Vivo Efficacy :
    • Animal models treated with this compound exhibited reduced inflammatory responses and pain relief, supporting its therapeutic potential in inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent, catalysts) to preserve stereochemistry. For example:

  • Step 1 : Sulfonylation of the azabicyclo framework often employs sulfonyl chlorides under anhydrous conditions with bases like triethylamine to drive the reaction .
  • Step 2 : Introduction of the 2-chlorobenzyl group may require Pd-catalyzed cross-coupling or nucleophilic substitution, with DMSO or acetonitrile as solvents .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate enantiomers and remove diastereomeric impurities .
  • Key Table :
StepReaction TypeConditions (Temp, Solvent)Catalysts/ReagentsYield Optimization
1Sulfonylation0–5°C, DCMEt₃N, RSO₂ClSlow addition of reagents
2Alkylation80–100°C, DMSOK₂CO₃, KIMicrowave-assisted heating

Q. Which analytical techniques are most effective for characterizing stereochemistry and sulfonyl group orientation?

  • Methodological Answer :

  • NMR Spectroscopy : 2D techniques (COSY, NOESY) resolve stereochemical ambiguity by correlating proton-proton spatial relationships .
  • X-ray Crystallography : Resolves absolute configuration and confirms sulfonyl group orientation, as demonstrated for analogous azabicyclo compounds .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Q. What are the common synthetic impurities, and how are they mitigated?

  • Methodological Answer :

  • Impurities : Unreacted sulfonyl intermediates, diastereomers, or oxidized byproducts .
  • Mitigation :
  • Use scavenger resins (e.g., trisamine) to trap excess sulfonyl chlorides .
  • Optimize reaction stoichiometry and employ chiral stationary phases for HPLC purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across assay systems?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variations : Validate compound purity (>98% by HPLC) and confirm stereochemistry via circular dichroism (CD) .
  • Assay Conditions : Standardize cell membrane permeability (e.g., use P-glycoprotein inhibitors in cell-based assays) .
  • Target Selectivity : Perform competitive binding assays with radiolabeled ligands to rule off-target effects .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to enzymes/receptors (e.g., acetylcholine esterase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of sulfonyl group interactions in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity differences between enantiomers .

Q. How do dual sulfonyl groups influence pharmacokinetic properties, and how are these assessed experimentally?

  • Methodological Answer :

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. What methodological approaches are used to design analogues for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace 2-chlorobenzyl with fluorophenyl or heterocycles (e.g., triazole) to probe electronic effects .
  • Stereochemical Variants : Synthesize (1S,5R) diastereomers via chiral auxiliaries and compare bioactivity .
  • Functional Group Additions : Introduce prodrug motifs (e.g., ester linkages) to enhance bioavailability .

属性

IUPAC Name

3-(benzenesulfonyl)-8-[(2-chlorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S2/c21-20-9-5-4-6-15(20)14-27(23,24)22-16-10-11-17(22)13-19(12-16)28(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYINOTNPSVWKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。